Cas no 25564-22-1 (2-pentylcyclopent-2-en-1-one)
2-pentylcyclopent-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopenten-1-one,2-pentyl-
- 2-Pentyl-2-cyclopenten-1-one
- 2-pentylcyclopent-2-en-1-one
- 2-amyl-2-cyclopentenone
- 2-Cyclopenten-1-one,2-pentyl
- 2-n-pentyl-1-cyclopent-2-en-1-one
- 2-n-pentyl-2-cyclopentenone
- 2-n-pentyl-cyclopent-2-en-1-one
- 2-Pentyl-2-Cyclopentene-1-One
- 2-pentylcyclopent-1-en-3-one
- 2-Pentylcyclopent-2-enone
- 2-pentylcyclopenten-1-one
- Amyl cyclopentenone
- DSSTox_CID_9331
- EINECS 247-104-4
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- MDL: MFCD00036631
- Inchi: InChI=1S/C10H16O/c1-2-3-4-6-9-7-5-8-10(9)11/h7H,2-6,8H2,1H3
- InChI Key: ILHZVKAXFCDFMT-UHFFFAOYSA-N
- SMILES: CCCCCC1=CCCC1=O
Computed Properties
- Exact Mass: 152.12000
- Monoisotopic Mass: 152.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 3
- Topological Polar Surface Area: 17.1A^2
Experimental Properties
- Color/Form: Colorless to pale yellow liquid. Fresh jasmine like floral / fruity fragrance
- Density: 0.921 g/mL at 25 °C(lit.)
- Boiling Point: 115°C/15mmHg
- Flash Point: 205 °F
- Refractive Index: n20/D 1.473(lit.)
- PSA: 17.07000
- LogP: 2.85600
- Solubility: Not determined
2-pentylcyclopent-2-en-1-one Customs Data
- HS CODE:2914299000
- Customs Data:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2-pentylcyclopent-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38145-5g |
2-pentylcyclopent-2-en-1-one |
25564-22-1 | 95% | 5g |
¥326.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X38145-1g |
2-pentylcyclopent-2-en-1-one |
25564-22-1 | 95% | 1g |
¥116.0 | 2023-09-05 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160131-5ml |
2-pentylcyclopent-2-en-1-one |
25564-22-1 | >95.0%(GC) | 5ml |
¥362.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160131-1ml |
2-pentylcyclopent-2-en-1-one |
25564-22-1 | >95.0%(GC) | 1ml |
¥180.90 | 2023-09-01 | |
| Apollo Scientific | OR918346-5g |
2-Pentyl-2-cyclopenten-1-one |
25564-22-1 | 95% | 5g |
£59.00 | 2025-02-20 | |
| Apollo Scientific | OR918346-25g |
2-Pentyl-2-cyclopenten-1-one |
25564-22-1 | 95% | 25g |
£215.00 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1142-25ML |
2-Pentyl-2-cyclopenten-1-one |
25564-22-1 | >95.0%(GC) | 25ml |
¥625.00 | 2024-04-16 | |
| Chemenu | CM343815-5g |
2-Pentyl-2-cyclopenten-1-one |
25564-22-1 | 95%+ | 5g |
$53 | 2024-07-28 | |
| Chemenu | CM343815-25g |
2-Pentyl-2-cyclopenten-1-one |
25564-22-1 | 95%+ | 25g |
$193 | 2022-09-01 | |
| abcr | AB140263-25 ml |
2-Pentyl-2-cyclopentene-1-one, 95%; . |
25564-22-1 | 95% | 25 ml |
€114.60 | 2024-04-18 |
2-pentylcyclopent-2-en-1-one Suppliers
2-pentylcyclopent-2-en-1-one Related Literature
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Yuichiro Otsuka,Masanobu Nojiri,Norihisa Kusumoto,Ronald R. Navarro,Koh Hashida,Naoyuki Matsui RSC Adv. 2020 10 39753
Additional information on 2-pentylcyclopent-2-en-1-one
Chemical Profile of 2-pentylcyclopent-2-en-1-one (CAS No. 25564-22-1)
2-pentylcyclopent-2-en-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 25564-22-1, is a significant organic compound with a unique molecular structure that has garnered attention in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of cycloalkenones, characterized by a cyclopentane ring substituted with a conjugated double bond and an aliphatic pentyl group. The presence of both electron-withdrawing and electron-donating groups in its structure imparts versatile reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The molecular formula of 2-pentylcyclopent-2-en-1-one is C10H14O, reflecting its composition of ten carbon atoms, fourteen hydrogen atoms, and one oxygen atom. The cyclopentene core provides a rigid yet flexible framework, which is conducive to various chemical modifications. The ketone functional group at the 2-position enhances electrophilic characteristics, facilitating reactions such as nucleophilic addition and condensation. Meanwhile, the pentyl side chain introduces steric and electronic effects that can influence the compound's interactions with biological targets.
In recent years, 2-pentylcyclopent-2-en-1-one has been explored for its potential applications in pharmaceutical development. Its structural motif is reminiscent of natural products found in plants and microorganisms, which often exhibit bioactivity. For instance, derivatives of cycloalkenones have shown promise in the synthesis of antimicrobial agents and anti-inflammatory compounds. The compound's ability to undergo regioselective functionalization makes it an attractive scaffold for drug design. Researchers have leveraged its reactivity to develop novel heterocyclic compounds with enhanced pharmacological properties.
One of the most compelling aspects of 2-pentylcyclopent-2-en-1-one is its role as a precursor in the synthesis of more complex molecules. The cyclopentene ring can be further modified through reactions such as epoxidation, hydroxylation, or ring-opening polymerization, leading to a diverse array of derivatives. These derivatives have been investigated for their potential use in materials science, particularly in the development of polymers with tailored mechanical and thermal properties. The ketone group also allows for enantioselective synthesis, which is crucial for producing chiral drugs with improved efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled more precise predictions of the behavior of 2-pentylcyclopent-2-en-1-one in various environments. Molecular modeling studies suggest that this compound can interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions. Such insights are invaluable for rational drug design, allowing researchers to optimize the compound's pharmacokinetic profile. Additionally, green chemistry principles have been applied to improve the synthetic routes for CAS No. 25564-22-1, reducing waste and energy consumption while maintaining high yields.
The industrial relevance of 2-pentylcyclopent-2-en-1-one extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural features make it suitable for synthesizing intermediates used in fragrances and flavors, where cycloalkenone derivatives are prized for their aromatic properties. Furthermore, the compound has been studied for its potential role in catalysis, particularly as a ligand or co-catalyst in organic transformations that are otherwise challenging to achieve under mild conditions.
In conclusion, 2-pentylcyclopent-2-en-1-one (CAS No. 25564-22-1) represents a fascinating subject of study due to its unique chemical properties and broad range of potential applications. Its versatility as a synthetic intermediate and its promising bioactivity make it a cornerstone in modern chemical research. As methodologies for molecular design continue to evolve, compounds like this one will undoubtedly play an increasingly pivotal role in shaping the future of pharmaceuticals and materials science.
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